molecular formula C15H18N4O B2887596 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine CAS No. 2034418-66-9

2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2887596
CAS No.: 2034418-66-9
M. Wt: 270.336
InChI Key: BRGIZUQZWMFIDL-UHFFFAOYSA-N
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Description

The compound 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a piperidine ring, and a pyridine ring, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled with the pyridine ring using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone
  • (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-4-yl)methanone
  • (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-2-yl)ethanone

Uniqueness

The uniqueness of 2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine lies in its specific arrangement of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-18-10-7-13(17-18)12-5-4-9-19(11-12)15(20)14-6-2-3-8-16-14/h2-3,6-8,10,12H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGIZUQZWMFIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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